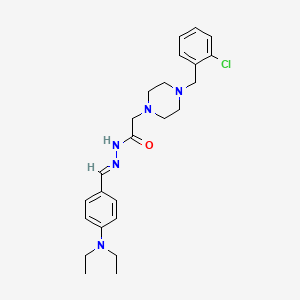
11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic compound that belongs to the class of heterocyclic building blocks This compound is characterized by its unique structure, which includes a brominated indoline moiety and a thioxothiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves multiple steps, starting with the preparation of the indoline and thioxothiazolidinone intermediates. The bromination of the indoline ring is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent formation of the thioxothiazolidinone ring involves the reaction of a thioamide with a carbonyl compound in the presence of a base.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
化学反応の分析
Types of Reactions
11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. The brominated indoline moiety and thioxothiazolidinone ring are believed to play crucial roles in its biological activity. These structural features enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one
Uniqueness
What sets 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid apart from similar compounds is its unique undecanoic acid side chain. This structural feature may confer distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
618076-97-4 |
|---|---|
分子式 |
C27H35BrN2O4S2 |
分子量 |
595.6 g/mol |
IUPAC名 |
11-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C27H35BrN2O4S2/c1-2-3-11-16-29-21-15-14-19(28)18-20(21)23(25(29)33)24-26(34)30(27(35)36-24)17-12-9-7-5-4-6-8-10-13-22(31)32/h14-15,18H,2-13,16-17H2,1H3,(H,31,32)/b24-23- |
InChIキー |
HRBCCDYDMOTRKH-VHXPQNKSSA-N |
異性体SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O |
正規SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide](/img/structure/B12026047.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12026050.png)

![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12026062.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026065.png)
![(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12026066.png)

![1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone](/img/structure/B12026085.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026086.png)

